![molecular formula C9H13N3O2 B1464329 3-[(6-Ethylpyrimidin-4-yl)amino]propanoic acid CAS No. 1292993-23-7](/img/structure/B1464329.png)
3-[(6-Ethylpyrimidin-4-yl)amino]propanoic acid
Übersicht
Beschreibung
“3-[(6-Ethylpyrimidin-4-yl)amino]propanoic acid” is a complex organic compound that contains an amino acid moiety (propanoic acid with an amino substitution) and a pyrimidine ring (a six-membered ring with two nitrogen atoms) with an ethyl group attached .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrimidine ring, which is a heterocyclic aromatic ring system, similar to benzene, but with two nitrogen atoms. Attached to this ring is an ethyl group (a two-carbon chain). The compound also includes a propanoic acid moiety (a three-carbon chain ending with a carboxylic acid group), with an amino group substitution .Chemical Reactions Analysis
As for the chemical reactions, it would participate in, this would depend on the specific conditions and reagents present. The amino and carboxylic acid groups could potentially engage in acid-base reactions. The pyrimidine ring might undergo electrophilic substitution reactions .Wissenschaftliche Forschungsanwendungen
Fungicidal Activity
Pyrimidinamine derivatives have shown excellent fungicidal activity . They have been used to design and synthesize new compounds that show promising results against various phytopathogenic fungi . These compounds have been found to be more potent than some of the control fungicides .
Pesticide Resistance Management
With the increasing evolution of pesticide resistance, pyrimidinamine derivatives are considered promising agricultural compounds . They have a mode of action different from other fungicides, which makes them effective in managing pesticide resistance .
Control of Corn Rust
Some pyrimidinamine derivatives have shown excellent control effects on corn rust . For example, the compound “(S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine” had the best control effect on corn rust .
Synthesis of New Targeted Kinase Inhibitors
In the pursuit of developing more potent and effective targeted kinase inhibitors (TKIs), a series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were successfully synthesized .
Development of New Classes of Antifungal Agents
Due to the risk of resistance to the widely used commercial fungicides, there is a continuous need for new classes of antifungal agents . Pyrimidinamine derivatives, due to their significant properties as fungicides, have been used to develop some novel pyrimidine fungicides .
Wirkmechanismus
The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a pharmaceutical, its mechanism would depend on the specific biological target it interacts with. If it’s intended for use in materials science or another field, its mechanism of action would depend on the specific application .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound would depend on its intended application. If it shows promising activity in a particular area (such as medicinal chemistry, materials science, etc.), future research could involve further optimization of the compound’s structure to enhance its activity, or investigation of its mechanism of action .
Eigenschaften
IUPAC Name |
3-[(6-ethylpyrimidin-4-yl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-2-7-5-8(12-6-11-7)10-4-3-9(13)14/h5-6H,2-4H2,1H3,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVVQQNSCQNUDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(6-Ethylpyrimidin-4-yl)amino]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(4-Morpholinyl)benzylidene]-2,4-pentanedione](/img/structure/B1464247.png)
![Methyl (E)-4-[(2-amino-6-methyl-3-pyridinyl)oxy]-2-butenoate](/img/structure/B1464249.png)
![(8AS)-3,3-Dimethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1464250.png)
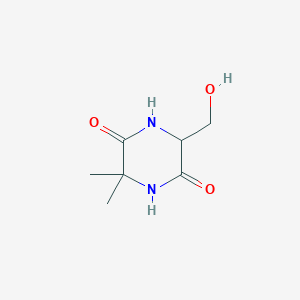
![[(3-Chloro-4-methoxyphenyl)amino]carbonitrile](/img/structure/B1464253.png)
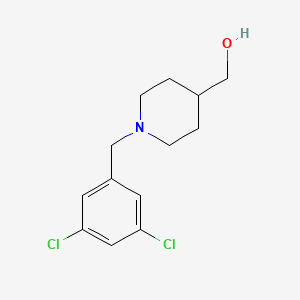
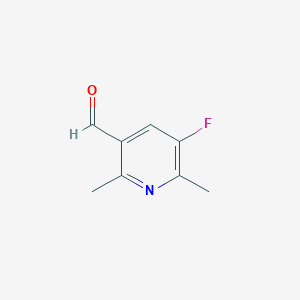
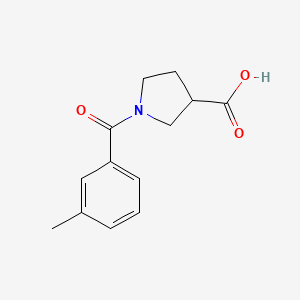
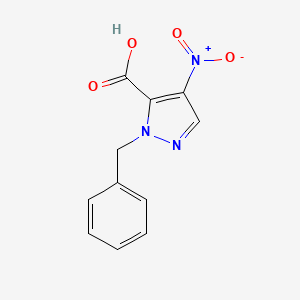
![3-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B1464262.png)
![[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B1464263.png)
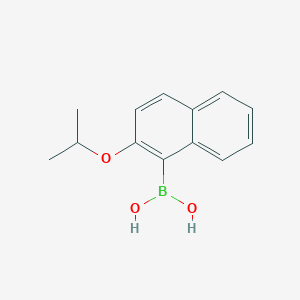
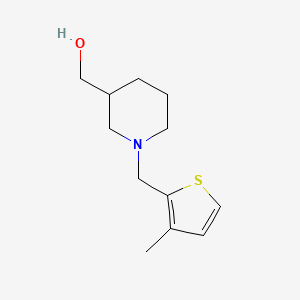
![2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol](/img/structure/B1464268.png)